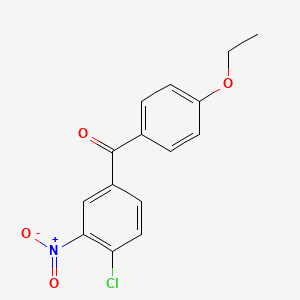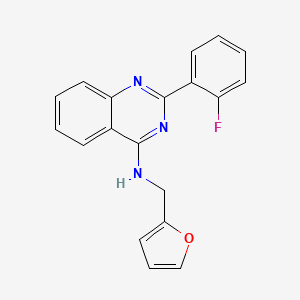
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG1478 has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine is a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the binding of ATP and the subsequent autophosphorylation of the receptor. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine is a widely used inhibitor of the EGFR tyrosine kinase. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, it has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine, including its metabolism, distribution, and toxicity in vivo.
Synthesemethoden
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine is synthesized by a multistep process that involves the condensation of 2-fluoroaniline with 2-furancarboxaldehyde to form 2-(2-fluorophenyl)-2-furyl-ethanol. This intermediate is then converted to the corresponding amine by reduction with sodium borohydride. The final step involves the condensation of the amine with 4-chloroquinazoline in the presence of a base to form 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 2-(2-fluorophenyl)-N-(2-furylmethyl)-4-quinazolinamine exerts its anticancer effects by blocking the activation of EGFR, which leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-16-9-3-1-7-14(16)19-22-17-10-4-2-8-15(17)18(23-19)21-12-13-6-5-11-24-13/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSSXSWMICSZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isopropyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5749486.png)

![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5749501.png)
![3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5749508.png)
![N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5749524.png)
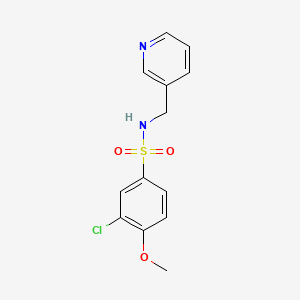
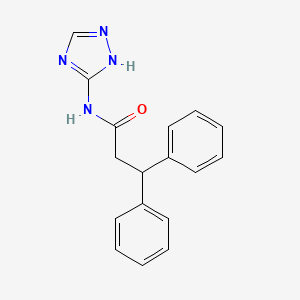
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
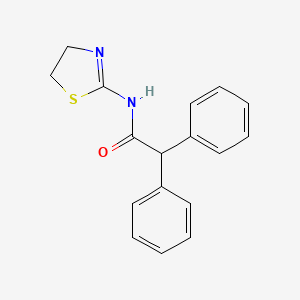
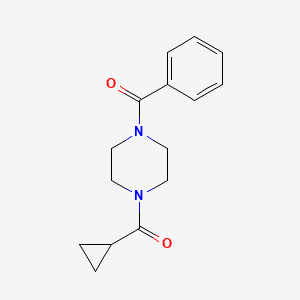
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
